
E4CPG
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von E4CPG beinhaltet die Reaktion von 4-Carboxyphenylglycin mit Ethyliodid unter basischen Bedingungen. Die Reaktion verläuft typischerweise über die Bildung eines Zwischenprodukts, das dann hydrolysiert wird, um das Endprodukt zu ergeben .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
E4CPG durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von this compound kann die entsprechenden Alkohole ergeben.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptsächlich gebildete Produkte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
E4CPG is primarily recognized for its role as an antagonist of metabotropic glutamate receptors, specifically mGluR1 and mGluR2. Its applications in neuropharmacology include:
- Modulation of Synaptic Transmission : this compound has been shown to influence synaptic plasticity and neurotransmission. For instance, studies have demonstrated that this compound can modulate long-term depression (LTD) in the hippocampus, a critical process for learning and memory. In a study involving adult male Wistar rats, this compound was found to partially impair LTD induced by low-frequency stimulation, suggesting its potential use in understanding synaptic mechanisms underlying cognitive functions .
- Investigating Pain Mechanisms : this compound has been utilized in pain research to explore its effects on nociceptive signaling pathways. By blocking mGluR activity, researchers can assess the role of these receptors in pain modulation. The compound's ability to inhibit mGluR-mediated responses makes it a valuable tool for studying chronic pain conditions .
- Neuroprotective Studies : Research indicates that this compound may have neuroprotective properties. It has been used to investigate the protective effects against excitotoxicity in neuronal cultures, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
Cancer Research Applications
This compound's role extends beyond neuropharmacology into the realm of oncology:
- Anticancer Drug Development : Recent studies have explored the potential of this compound derivatives in cancer therapy. For example, compounds derived from this compound have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics. A notable case study involved a derivative of this compound that exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma .
- Combination Therapies : this compound has been investigated as part of combination therapies with other anticancer agents. In vitro studies demonstrated that when combined with epidermal growth factor receptor (EGFR) inhibitors like osimertinib, this compound derivatives could enhance therapeutic outcomes against EGFR-mutated cancers. This synergy suggests a novel approach for improving treatment efficacy in resistant cancer types .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for developing more selective and potent pharmacological agents:
- Selective Antagonism : Research has focused on how modifications to the this compound structure can alter its selectivity and potency at different mGluR subtypes. For instance, studies have shown that certain derivatives exhibit enhanced antagonistic activity at specific mGluRs, providing insights into designing targeted therapies for neurological disorders .
Data Tables
Application Area | Specific Use Case | Findings/Impact |
---|---|---|
Neuropharmacology | Modulation of synaptic transmission | Partial impairment of LTD in hippocampus |
Pain Research | Investigating nociceptive signaling | Insights into chronic pain mechanisms |
Cancer Research | Anticancer drug development | Significant cytotoxic effects on glioblastoma |
Combination Therapies | Synergistic effects with osimertinib | Enhanced therapeutic outcomes |
Structure-Activity Studies | Selectivity at mGluR subtypes | Improved design for targeted therapies |
Case Studies
-
Hippocampal LTD Modulation :
- In vivo studies demonstrated that this compound application resulted in significant alterations in hippocampal synaptic plasticity, indicating its potential as a research tool for cognitive function studies.
-
Cytotoxicity Against Glioblastoma :
- A derivative of this compound was tested against primary patient-derived glioblastoma cell lines and showed promising results, leading to further exploration into its mechanism of action and potential clinical applications.
-
Combination with EGFR Inhibitors :
- A study highlighted the synergistic effect of combining this compound derivatives with EGFR inhibitors in treating resistant cancer types, paving the way for innovative treatment strategies.
Wirkmechanismus
E4CPG acts as an antagonist of group I and II metabotropic glutamate receptors. It inhibits the activity of these receptors by binding to their active sites, preventing the binding of the natural ligand, glutamate. This inhibition leads to a decrease in the downstream signaling pathways, which are involved in various physiological processes such as synaptic transmission and plasticity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (RS)-MCPG
- LY341495
- MPEP
- CPCCOEt
Einzigartigkeit
E4CPG ist einzigartig aufgrund seiner höheren Potenz im Vergleich zu (RS)-MCPG. Es hat eine breitere Aktivitätsspanne und beeinflusst sowohl Gruppe-I- als auch -II-metabotrope Glutamatrezeptoren, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .
Biologische Aktivität
E4CPG (2-Ethyl-2-(2-carboxycyclopropyl)glycine) is a selective antagonist of metabotropic glutamate receptors (mGluRs), particularly targeting group I and II mGluRs. This compound has been extensively studied for its biological activity, particularly in the context of synaptic transmission, plasticity, and neuropharmacology. Below, we explore the findings from various studies regarding the biological activity of this compound, including its mechanisms of action, effects on synaptic currents, and implications for neurophysiology.
This compound acts primarily as an antagonist at mGluRs, which are G-protein-coupled receptors that play crucial roles in modulating synaptic transmission and plasticity. The inhibition of these receptors by this compound leads to significant changes in neuronal excitability and synaptic responses.
- Inhibition of Calcium Transients : this compound has been shown to significantly reduce calcium transients in neurons, indicating its role in modulating intracellular calcium signaling pathways associated with mGluR activation .
- Impact on Synaptic Currents : In experiments where this compound was applied alongside NMDA receptor agonists, it was observed that this compound decreased the peak glutamate-induced current, suggesting a direct influence on glutamatergic signaling pathways .
Effects on Synaptic Plasticity
This compound has been implicated in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
- Long-Term Potentiation (LTP) : Research indicates that this compound can inhibit LTP induced by high-frequency stimulation in certain neuronal populations. For instance, in a study examining dendritic signaling in interneurons, this compound application prevented the potentiation of calcium transients following synaptic stimulation .
- Long-Term Depression (LTD) : Conversely, this compound's antagonistic action on mGluRs can also influence LTD mechanisms. In hippocampal preparations, the blockade of mGluR activity by this compound was associated with alterations in LTD induction processes .
Table 1: Summary of Experimental Findings with this compound
These findings highlight the diverse roles that this compound plays across different neuronal systems and its potential implications for understanding synaptic dynamics.
Implications for Neuropharmacology
The biological activity of this compound suggests potential therapeutic applications in treating neurological disorders characterized by dysregulated glutamatergic signaling. By modulating mGluR activity, compounds like this compound may offer new avenues for intervention in conditions such as:
- Schizophrenia : Altered mGluR function is implicated in the pathophysiology of schizophrenia. Targeting these receptors with antagonists like this compound could provide novel treatment strategies .
- Anxiety Disorders : The modulation of glutamatergic transmission through mGluRs may also play a role in anxiety regulation, making this compound a candidate for further exploration in anxiety-related therapies .
Eigenschaften
IUPAC Name |
4-(1-amino-1-carboxypropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFWRHRHFRLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.